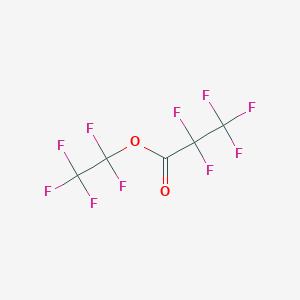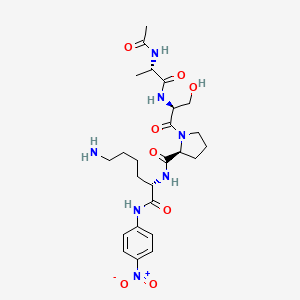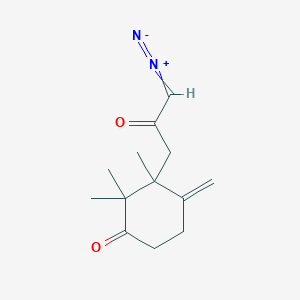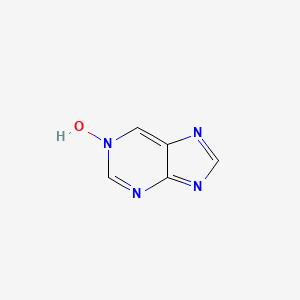![molecular formula C5H9O8P2-3 B14249829 [(3-Methyl-4-oxobutoxy)-oxidophosphoryl] phosphate CAS No. 252663-87-9](/img/structure/B14249829.png)
[(3-Methyl-4-oxobutoxy)-oxidophosphoryl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Methyl-4-oxobutoxy)-oxidophosphoryl] phosphate is a chemical compound with the molecular formula C6H13O7P It is known for its unique structure, which includes a phosphoryl group bonded to a 3-methyl-4-oxobutoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methyl-4-oxobutoxy)-oxidophosphoryl] phosphate typically involves the reaction of 3-methyl-4-oxobutanol with phosphoryl chloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane (CH2Cl2) to facilitate the reaction. The mixture is stirred at a low temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(3-Methyl-4-oxobutoxy)-oxidophosphoryl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphite or phosphonate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-methyl-4-oxobutoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher phosphates, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
[(3-Methyl-4-oxobutoxy)-oxidophosphoryl] phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for investigating enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which [(3-Methyl-4-oxobutoxy)-oxidophosphoryl] phosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can participate in signaling pathways by acting as a phosphate donor or acceptor.
Comparison with Similar Compounds
Similar Compounds
D-myo-Inositol, 1,4,5-tris[bis[(1-oxobutoxy)methyl] phosphate]: This compound has a similar structure but with multiple phosphoryl groups attached to an inositol ring.
Pyridoxal phosphate: Although structurally different, it shares the phosphoryl group and is involved in biochemical reactions as a coenzyme.
Uniqueness
[(3-Methyl-4-oxobutoxy)-oxidophosphoryl] phosphate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. Its versatility makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
252663-87-9 |
|---|---|
Molecular Formula |
C5H9O8P2-3 |
Molecular Weight |
259.07 g/mol |
IUPAC Name |
[(3-methyl-4-oxobutoxy)-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C5H12O8P2/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9/h4-5H,2-3H2,1H3,(H,10,11)(H2,7,8,9)/p-3 |
InChI Key |
KIJIIIDYDGXWFJ-UHFFFAOYSA-K |
Canonical SMILES |
CC(CCOP(=O)([O-])OP(=O)([O-])[O-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



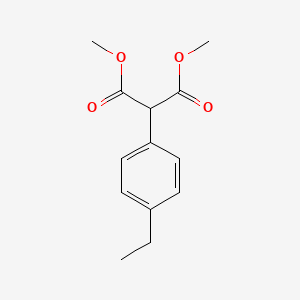
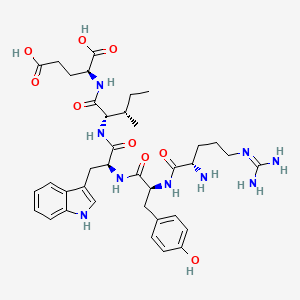
![4-[Dimethyl(trimethylsilyl)silyl]benzonitrile;hydrate](/img/structure/B14249789.png)
![(4R)-3-[(2R)-2-phenylpropanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B14249792.png)


![3-[(4-Chlorobenzene-1-sulfonyl)oxy]benzoic acid](/img/structure/B14249806.png)
![Benzenamine, 2-[(2-ethylhexyl)thio]-](/img/structure/B14249812.png)
